2-(4-(Trifluoromethyl)pyridin-2-yl)acetonitrile
Overview
Description
2-(4-(Trifluoromethyl)pyridin-2-yl)acetonitrile is a chemical compound with the molecular formula C8H5F3N2. It is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to an acetonitrile group. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the nucleophilic substitution of a pyridine N-oxide with trimethylsilyl cyanide (TMSCN) in the presence of a base such as triethylamine (TEA) and acetonitrile (ACN) as the solvent . Another method involves the exchange between chlorine and fluorine atoms using trichloromethyl-pyridine .
Industrial Production Methods: Industrial production of this compound often relies on the direct fluorination method or the building-block method. The direct fluorination method involves the use of trichloromethyl-pyridine, while the building-block method assembles the pyridine ring from a trifluoromethyl-containing precursor .
Chemical Reactions Analysis
Types of Reactions: 2-(4-(Trifluoromethyl)pyridin-2-yl)acetonitrile undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using sodium and ethanol to yield different derivatives.
Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: mCPBA in dichloromethane (DCM) at room temperature.
Reduction: Sodium and ammonium chloride (NH4Cl) in ethanol (EtOH) solution.
Substitution: Trimethylsilyl cyanide (TMSCN) and triethylamine (TEA) in acetonitrile (ACN) under reflux conditions.
Major Products: The major products formed from these reactions include various pyridine derivatives, such as pyridine N-oxides and substituted pyridines .
Scientific Research Applications
2-(4-(Trifluoromethyl)pyridin-2-yl)acetonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-(Trifluoromethyl)pyridin-2-yl)acetonitrile involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. This interaction can lead to the inhibition of specific enzymes or receptors, resulting in various biological effects .
Comparison with Similar Compounds
2-(4-(Trifluoromethyl)pyridin-2-yl)oxyphenoxypropanoic acid: This compound shares the trifluoromethyl-pyridine structure but has different functional groups, leading to distinct chemical properties.
Trifluoromethylpyridine: A simpler compound with a trifluoromethyl group directly attached to the pyridine ring.
Uniqueness: 2-(4-(Trifluoromethyl)pyridin-2-yl)acetonitrile is unique due to the presence of both the trifluoromethyl and acetonitrile groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research .
Properties
IUPAC Name |
2-[4-(trifluoromethyl)pyridin-2-yl]acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2/c9-8(10,11)6-2-4-13-7(5-6)1-3-12/h2,4-5H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHYZMJPCMMNSSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(F)(F)F)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60717182 | |
Record name | [4-(Trifluoromethyl)pyridin-2-yl]acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60717182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000536-10-6 | |
Record name | [4-(Trifluoromethyl)pyridin-2-yl]acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60717182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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